N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine
Descripción
This compound features a pyrimidine core substituted with an ethylamine group at position 2, a methyl group at position 4, and a piperazine-linked pyrazolo[1,5-a]pyrazine moiety at position 4. The piperazine linker enhances solubility and conformational flexibility, while the pyrazolo[1,5-a]pyrazine group may modulate electronic properties and target binding .
Propiedades
IUPAC Name |
N-ethyl-4-methyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8/c1-3-18-17-21-13(2)12-15(22-17)23-8-10-24(11-9-23)16-14-4-5-20-25(14)7-6-19-16/h4-7,12H,3,8-11H2,1-2H3,(H,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBDUIFKZWIIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, are known to be purine analogues. They have beneficial properties as antimetabolites in purine biochemical reactions. This suggests that the compound could potentially interact with enzymes or receptors involved in purine metabolism.
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to have beneficial properties as antimetabolites in purine biochemical reactions. Antimetabolites are substances that interfere with the normal metabolic processes within cells, often by mimicking the structure of a natural metabolite. This allows them to inhibit the enzymes involved in the metabolic process, thereby disrupting the normal function of the cell.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, including the compound , are known to act as antimetabolites in purine biochemical reactions. Purine metabolism is a key biochemical pathway in cells, involved in the synthesis and degradation of purines that are essential components of DNA, RNA, and cellular energy systems. By acting as antimetabolites, these compounds can disrupt purine metabolism, potentially leading to effects such as inhibition of DNA and RNA synthesis, disruption of cellular energy production, and induction of cell death.
Actividad Biológica
N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine, a compound characterized by its complex structure and potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action, supported by relevant data and case studies.
Structural Overview
The compound is defined by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 323.4 g/mol |
| CAS Number | 2380179-42-8 |
This structure incorporates a pyrimidine core substituted with a pyrazolo[1,5-a]pyrazin moiety and a piperazine ring, which are known for their pharmacological relevance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives, including those similar to N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine. The compound's effectiveness has been evaluated using various cancer cell lines.
-
Mechanism of Action
- The compound exhibits cytotoxic effects through apoptosis induction in cancer cells. This is achieved by modulating key apoptotic pathways involving caspases (caspase 3, 8, and 9) and influencing the expression of pro-apoptotic proteins like Bax and p53 .
- Autophagy Induction : It also promotes autophagy, evidenced by increased formation of autophagosomes and upregulation of beclin-1, alongside mTOR inhibition .
-
Case Studies
- A study involving similar pyrazolo derivatives demonstrated that they exhibited stronger cytotoxicity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a promising therapeutic index .
- Another investigation into related compounds indicated that structural modifications could enhance biological activity against various cancers, underscoring the importance of the pyrazolo scaffold in drug design .
Comparative Analysis with Related Compounds
To better understand the efficacy of N-ethyl-4-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-2-amine, a comparison with other similar compounds is essential.
| Compound Name | IC (µM) | Mechanism of Action |
|---|---|---|
| N-Ethyl-Pyrazolo Compound (N-Ethyl derivative) | 15 | Apoptosis via caspase activation |
| Cisplatin | 10 | DNA cross-linking |
| Pyrazolo[1,5-a]pyrimidine derivative | 20 | Autophagy induction |
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The table below highlights key structural differences and their implications:
Key Findings from Comparative Studies
Piperazine vs. Pyrrolidine Linkers: The target compound’s piperazine linker (vs. Piperazine derivatives in exhibit RET kinase inhibition, suggesting similar applications for the target compound .
Pyrazine vs. Pyrimidine Cores :
- Pyrazolo[1,5-a]pyrazine (target) has a larger π-system than pyrazolo[1,5-a]pyrimidine (Formula I), which may alter electronic distribution and hydrogen-bonding capacity .
Substituent Impact on Bioactivity: Antimicrobial Activity: Furan/thiophene substituents () increase lipophilicity and membrane penetration compared to the target’s methyl and ethyl groups . Kinase Inhibition: Cyano groups (Formula I) enhance potency, while the target’s N-ethyl group may reduce off-target effects .
Synthetic Accessibility :
- Microwave-assisted synthesis () improves yields for pyrazolo[1,5-a]pyrimidines but may require optimization for the target’s pyrazine core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
